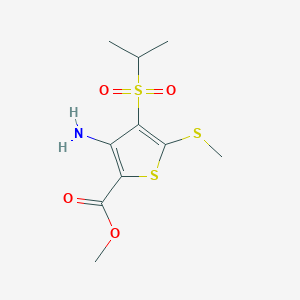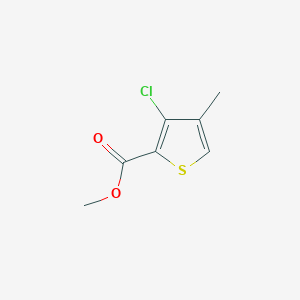
syn-Benzene dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syn-benzene dioxide, also known as 1,2-benzoquinone or ortho-benzoquinone, is a chemical compound with the molecular formula C6H4O2. It is a yellow crystalline solid that is commonly used in organic chemistry as an oxidizing agent and in the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of syn-benzene dioxide is primarily through its ability to act as an oxidizing agent. It can oxidize various organic compounds, including amino acids, nucleotides, and lipids, leading to cellular damage and death. Additionally, syn-benzene dioxide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Effets Biochimiques Et Physiologiques
In addition to its potential use in cancer treatment, syn-benzene dioxide has been studied for its effects on various biochemical and physiological processes. It has been shown to induce oxidative stress in cells, leading to DNA damage and lipid peroxidation. Additionally, syn-benzene dioxide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using syn-benzene dioxide in lab experiments is its ability to act as a selective oxidizing agent. It can be used to selectively oxidize certain functional groups in organic compounds, allowing for the synthesis of specific chemical compounds. However, syn-benzene dioxide can also be highly reactive and can cause cellular damage, making it important to handle with care.
Orientations Futures
There are several future directions for research on syn-benzene dioxide. One potential area of study is its use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of syn-benzene dioxide and its potential use in cancer treatment. Finally, there is a need for further research on the potential environmental and health effects of syn-benzene dioxide, particularly in terms of its use in industrial processes.
Méthodes De Synthèse
The most common method of synthesizing syn-benzene dioxide is through the oxidation of phenol using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium dichromate. The reaction typically occurs under acidic conditions and produces syn-benzene dioxide as a yellow solid.
Applications De Recherche Scientifique
Syn-benzene dioxide has a wide range of scientific research applications, including in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as an oxidizing agent in the production of polymers and plastics. Additionally, syn-benzene dioxide has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
174690-27-8 |
|---|---|
Nom du produit |
syn-Benzene dioxide |
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
3,8-dioxatricyclo[5.1.0.02,4]oct-5-ene |
InChI |
InChI=1S/C6H6O2/c1-2-4-6(8-4)5-3(1)7-5/h1-6H |
Clé InChI |
LWOLJZRFQMSDAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2C(O2)C3C1O3 |
SMILES canonique |
C1=CC2C(O2)C3C1O3 |
Autres numéros CAS |
174690-27-8 |
Synonymes |
3,8-Dioxatricyclo[5.1.0.02,4]oct-5-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



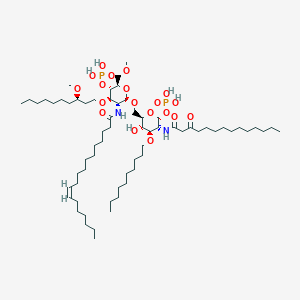
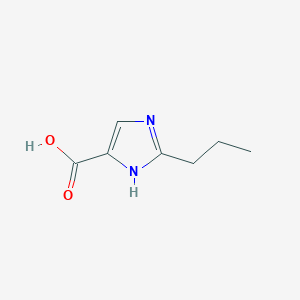
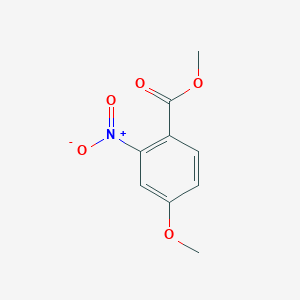
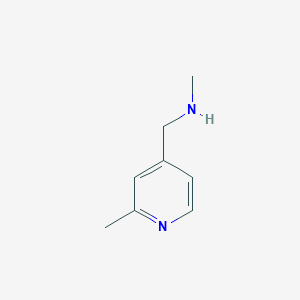
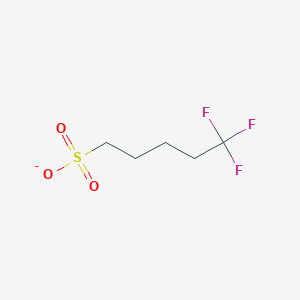
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
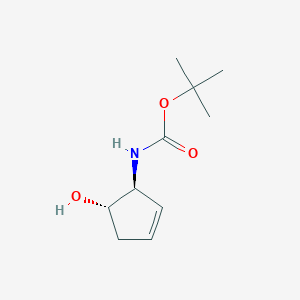
![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
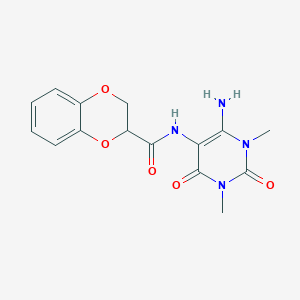
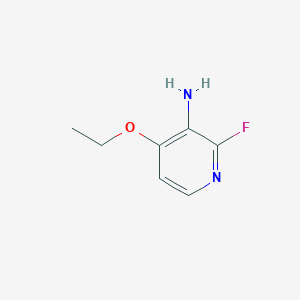
![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)
